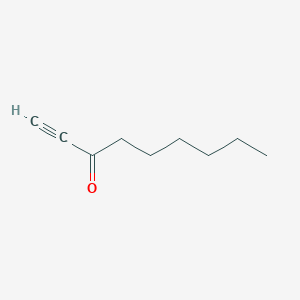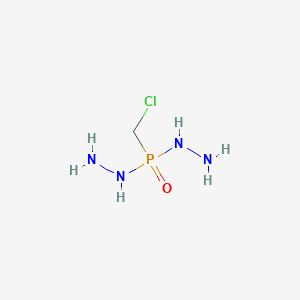
P-(Chloromethyl)phosphonic dihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(Chloromethyl)phosphonic dihydrazide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloromethyl group attached to a phosphonic dihydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-(Chloromethyl)phosphonic dihydrazide typically involves the reaction of chloromethylphosphonic dichloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2P(O)(Cl)2+2NH2NH2→ClCH2P(O)(NHNH2)2+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
P-(Chloromethyl)phosphonic dihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonic dihydrazides.
Wissenschaftliche Forschungsanwendungen
P-(Chloromethyl)phosphonic dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for the preparation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its use as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which P-(Chloromethyl)phosphonic dihydrazide exerts its effects involves the interaction of the phosphonic dihydrazide moiety with specific molecular targets. The compound can form strong bonds with metal ions, which can lead to the inhibition of certain enzymatic activities. Additionally, the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid: Similar in structure but lacks the chloromethyl and dihydrazide groups.
Phosphinic acid: Contains a P-H bond instead of the P-C bond found in phosphonic compounds.
Phosphonates: Esters of phosphonic acid, often used in similar applications.
Uniqueness
P-(Chloromethyl)phosphonic dihydrazide is unique due to the presence of both the chloromethyl and dihydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67704-63-6 |
|---|---|
Molekularformel |
CH8ClN4OP |
Molekulargewicht |
158.53 g/mol |
IUPAC-Name |
[chloromethyl(hydrazinyl)phosphoryl]hydrazine |
InChI |
InChI=1S/CH8ClN4OP/c2-1-8(7,5-3)6-4/h1,3-4H2,(H2,5,6,7) |
InChI-Schlüssel |
SUBOCRKWLWULPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(=O)(NN)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



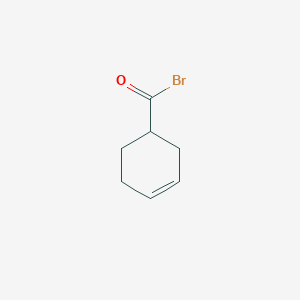




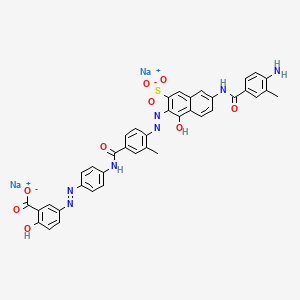
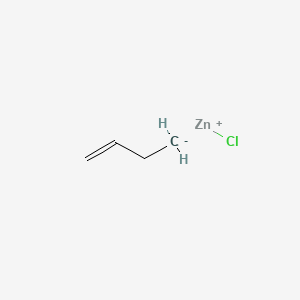

![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

